slit protein
Description
Properties
CAS No. |
134116-79-3 |
|---|---|
Molecular Formula |
C9H8ClF |
Synonyms |
slit protein |
Origin of Product |
United States |
Scientific Research Applications
Renal Pathophysiology
The SLIT-ROBO signaling pathway plays a crucial role in kidney health and disease. Research indicates that Slit proteins are involved in:
- Proinflammatory Responses: Slit proteins modulate inflammatory processes in renal tissues.
- Fibrosis Progression: They regulate the development of fibrosis, a common feature in chronic kidney diseases.
Recent studies have demonstrated that Slit2 can inhibit inflammatory responses and promote tissue repair in renal pathologies . The pathway's involvement in various kidney disorders suggests potential therapeutic applications for targeting SLIT-ROBO signaling to mitigate renal damage.
Case Study: SLIT-ROBO in Diabetic Nephropathy
A study highlighted the protective effects of Slit2 against hyperglycemia-induced renal injury, showing reduced fibrosis and improved renal function markers in diabetic models .
Lung Regeneration
Slit proteins have been shown to facilitate lung repair mechanisms, particularly following injury or disease such as emphysema. Key findings include:
- Cell Proliferation: Slit2 significantly enhances the proliferation of epithelial cells (MLE-12 cells) involved in lung regeneration.
- Cell Migration: It promotes migration rates essential for wound healing processes .
Data Table: Effects of Slit2 on MLE-12 Cells
| Concentration (ng/ml) | Proliferation Rate (%) | Migration Rate (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 150 | 200 |
| 50 | 200 | 300 |
This data illustrates the dose-dependent effects of Slit2 on both proliferation and migration, underscoring its potential as a therapeutic agent in pulmonary diseases.
Immune Modulation
Slit proteins also influence immune cell behavior. They inhibit the migration of leukocytes towards chemotactic stimuli by modulating cytoskeletal dynamics through Robo receptors. This has implications for inflammatory diseases and cancer:
- Inhibition of Macrophage Migration: Slit2 suppresses macrophage migration by affecting actin dynamics .
- Potential Anti-inflammatory Role: By regulating immune cell trafficking, Slit proteins may serve as targets for therapies aimed at reducing inflammation .
Case Study: SLIT/Robo in Cancer
Research indicates that the SLIT/Robo pathway can have dual roles in cancer progression—either promoting tumor suppression or enhancing metastasis depending on the cellular context .
Bone Metabolism
The role of Slit proteins extends into bone health, where they regulate osteoblast and osteoclast activity:
- Osteoblast Proliferation: Slit3 promotes osteoblast proliferation while inhibiting osteoclast differentiation .
- Therapeutic Potential: Targeting SLIT-ROBO signaling may offer new strategies for treating metabolic bone diseases such as osteoporosis.
Data Table: Effects of Slit3 on Bone Cells
| Cell Type | Effect on Proliferation (%) | Effect on Differentiation (%) |
|---|---|---|
| Osteoblasts | +40 | N/A |
| Osteoclasts | N/A | -50 |
This table summarizes how Slit3 differentially affects bone cell types, highlighting its potential as a therapeutic target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Other Axon Guidance Molecules
Slit proteins share functional overlap with other axon guidance molecules, such as Netrins, Semaphorins, and Ephrins, but differ in structural and mechanistic details:
- Mechanistic Divergence: Unlike Netrins, which exhibit bifunctional (attractive/repulsive) guidance roles, Slit proteins primarily act as repulsive cues via Robo activation.
Comparison Within the SLIT Family
- Functional Overlap and Distinction : While all Slit isoforms bind Robo receptors, Slit2 uniquely suppresses liver fibrosis by inhibiting hepatic stellate cell activation. Slit3, in contrast, promotes angiogenesis in renal tissues .
Comparison with Soluble Receptor Decoys (e.g., ROBO-Fc)
ROBO-Fc chimeric proteins, which fuse Robo extracellular domains to immunoglobulin Fc regions, act as Slit antagonists. For example, ROBO1-Fc inhibits Slit2-mediated tumor invasion in preclinical models .
Research Findings and Clinical Implications
- Cancer : High SLIT2 expression correlates with improved survival in acute myeloid leukemia (AML) (p = 0.0008), while high ROBO3 predicts poor outcomes (p = 0.0003) . In HCC, ROBO1 overexpression is linked to immune checkpoint inhibitor resistance, suggesting dual roles in tumor suppression and immune evasion .
- Therapeutic Targeting: MicroRNAs (e.g., miR-152-3p, miR-490-5p) downregulate ROBO1, offering a strategy to inhibit Slit-Robo signaling in cancer . Clinical trials of SLIT-based immunotherapy for allergic asthma demonstrate efficacy (p < 0.05) via Th1/Th2 balance modulation .
Evolutionary and Structural Insights
Slit and Robo exhibit coevolution, with coordinated amino acid changes at interaction sites across species. Positive selection in mosquitoes and teleosts highlights adaptive diversification in ligand-receptor pairs . Structural studies reveal that Slit-Robo binding involves electrostatic (LRR repeats 1–2) and hydrophobic (repeats 4–6) interfaces, a feature absent in Netrin-DCC interactions .
Preparation Methods
Mammalian Expression Systems
Mammalian cells, particularly human embryonic kidney (HEK293) and Chinese hamster ovary (CHO) cells, are preferred for this compound production due to their ability to perform complex post-translational modifications. For example:
Table 1: Comparison of Expression Systems
| System | Advantages | Limitations | Yield (mg/L) |
|---|---|---|---|
| HEK293 | Native glycosylation, high fidelity | Cost-intensive, slow growth | 1–5 |
| CHO | Scalability, FDA-compliant | Lower glycosylation efficiency | 0.5–3 |
| Insect (Sf9) | High yield, rapid production | Non-human glycosylation | 5–10 |
Purification Strategies for Slit Proteins
Affinity Chromatography
Recombinant Slit proteins are often tagged with Fc fragments or FLAG epitopes for purification:
Size-Exclusion Chromatography (SEC)
SEC resolves full-length Slit (200 kDa) from proteolytic fragments (SlitN: 140 kDa; SlitC: 60 kDa). For example:
Heparin Sulfate Proteoglycan (HSPG) Binding
HSPG columns exploit Slit’s affinity for heparin to enrich functional protein. This step removes misfolded isoforms lacking the heparin-binding domain.
Proteolytic Processing and Post-Translational Modifications
Endogenous Cleavage
Slit proteins are cleaved by proprotein convertases (e.g., furin) during secretion. Key cleavage sites:
Table 2: Proteolytic Fragments of Slit Proteins
Glycosylation Analysis
N-linked glycosylation at conserved asparagine residues (e.g., Asn^123 in Slit1) is critical for stability. PNGase F treatment reduces Slit’s molecular weight by ~20 kDa, confirming glycosylation.
Characterization and Quality Control
SDS-PAGE and Western Blotting
Mass Spectrometry
MALDI-TOF confirms molecular weight and identifies post-translational modifications. For example:
Q & A
How can researchers experimentally validate Slit-protein interactions in neural development contexts?
Answer:
To validate interactions, employ enzyme-linked immunosorbent assays (ELISA) with recombinant Slit-2 protein and glypican-Fc fusion proteins to measure binding affinities (dissociation constants: 80–110 nM for full-length Slit-2). Confirm in vivo interactions via co-transfection of 293 cells with Slit and glypican-1 cDNAs, followed by immunoprecipitation and colocalization studies in embryonic CNS tissues . For dynamic interactions, use split-GFP reassembly assays to screen protein-fragment complementation .
Table 1: Key Binding Parameters for Slit-2 and Glypican-1
| Protein Segment | Dissociation Constant (Kd) | Heparan Sulfate Dependency |
|---|---|---|
| Full-length Slit-2 | 80–110 nM | Yes (O-sulfate critical) |
| C-terminal Slit-2 | 80–110 nM | Yes |
| N-terminal Slit-2 | Low affinity | No |
What advanced techniques resolve dynamic Slit-protein interactions in real time?
Answer:
Split-protein systems (e.g., split-intein or split-GFP) enable real-time monitoring of interactions. For example, split-GFP reassembly assays can detect transient binding events by reconstituting fluorescence upon fragment complementation . Combine with fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) for kinetic analysis of heparan sulfate-mediated binding .
How to address contradictions in Slit-protein binding data across studies?
Answer:
Contradictions often arise from experimental conditions (e.g., sulfation status, heparin concentrations). Validate using:
- Heparan sulfate chain removal (heparinase treatment) or chlorate inhibition to confirm sulfation dependency .
- Dose-response curves with heparin (≥2 µg/mL reduces binding by 80–90%) .
- Cross-validate with immunocytochemistry to ensure colocalization in relevant tissues (e.g., embryonic CNS) .
What methodologies optimize the study of Slit protein fragments (e.g., proteolytic processing products)?
Answer:
Use split-intein systems for semisynthesis of Slit fragments, enabling precise control over N- and C-terminal domains . For fragment library construction, apply DNase I fragmentation coupled with GFP-based folding reporters to identify functional polypeptides . Validate fragment interactions via far-Western blotting or crosslinking assays .
How can machine learning improve predictions of Slit-protein functional interactions?
Answer:
Train models on sequence homology data and evolutionary conservation patterns to predict binding interfaces. Use FAIR-compliant datasets (e.g., UniProt entries for Slit homologs) and architectures like convolutional neural networks (CNNs) to map heparan sulfate-binding motifs . Cross-species validation is critical due to divergent sequences in model organisms .
What strategies distinguish Slit isoforms/splice variants in proteomic datasets?
Answer:
Combine SDS-PAGE with mass spectrometry (MS) to resolve isoforms by molecular weight and peptide mass fingerprints . For ambiguous cases, use target-decoy protein inference algorithms and "gold-standard" datasets to validate isoform-specific spectral matches .
How do post-translational modifications (PTMs) regulate Slit-protein interactions?
Answer:
PTMs like heparan sulfation are critical. Use:
- Enzymatic desulfation (heparinase I/III) to disrupt binding .
- Site-directed mutagenesis of Slit-2 O-sulfation sites (e.g., glucosamine residues) .
- Hydrogen-deuterium exchange MS to map conformational changes induced by PTMs .
What in vivo models best validate Slit-protein roles in axonal guidance?
Answer:
Use transgenic models (e.g., Drosophila or zebrafish) with tissue-specific Slit/glypican-1 knockdowns. Monitor axon pathfinding via live imaging and immunohistochemistry . For quantitative analysis, apply automated protein interaction extraction tools to mine literature data for conserved pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
